(Bromo(phenylsulfonyl)methyl)benzene
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Overview
Description
(Bromo(phenylsulfonyl)methyl)benzene is an organic compound with the molecular formula C13H11BrO2S It is a brominated derivative of benzene, featuring a phenylsulfonyl group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bromo(phenylsulfonyl)methyl)benzene typically involves the bromination of (phenylsulfonyl)methylbenzene. One common method is the reaction of (phenylsulfonyl)methylbenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Bromo(phenylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
(Bromo(phenylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bromo(phenylsulfonyl)methyl)benzene involves its interaction with various molecular targets. The bromine atom and the phenylsulfonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its sulfonyl group can participate in redox reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(Phenylsulfonyl)methylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(Chloro(phenylsulfonyl)methyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(Nitro(phenylsulfonyl)methyl)benzene: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
(Bromo(phenylsulfonyl)methyl)benzene is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
CAS No. |
15296-88-5 |
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Molecular Formula |
C13H11BrO2S |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
[benzenesulfonyl(bromo)methyl]benzene |
InChI |
InChI=1S/C13H11BrO2S/c14-13(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
XMXYHWSZLDVJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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